

In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylpyridine-d9

Cat. No.: B8126211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Phenylpyridine-d9**. This deuterated isotopologue of 2-phenylpyridine is of significant interest in various research fields, particularly in the development of organic light-emitting diodes (OLEDs) and as an internal standard in analytical studies. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this compound.

Core Chemical Properties and Structure

2-Phenylpyridine-d9 is a deuterated form of 2-phenylpyridine where all nine hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts specific properties that are advantageous in various applications, most notably in enhancing the stability and efficiency of phosphorescent OLEDs.^{[1][2]}

Structure:

The chemical structure of **2-Phenylpyridine-d9** consists of a deuterated phenyl group attached to the 2-position of a deuterated pyridine ring.

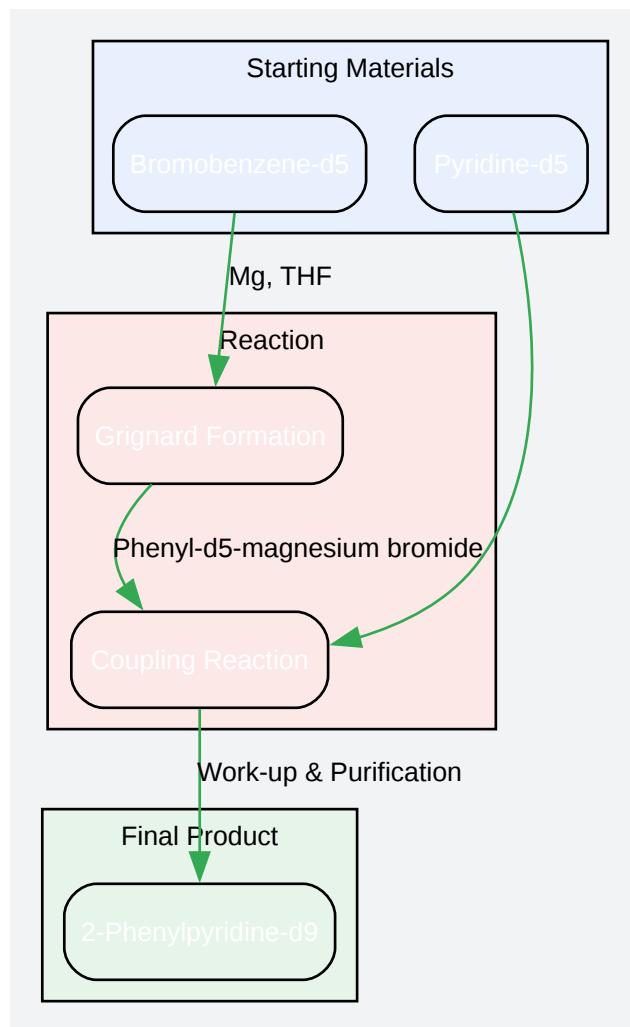
Caption: Chemical structure of **2-Phenylpyridine-d9**.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **2-Phenylpyridine-d9** and its non-deuterated analogue for comparison.

Table 1: General Chemical Properties

Property	2-Phenylpyridine-d9	2-Phenylpyridine
CAS Number	403724-67-4	1008-89-5[2]
Molecular Formula	C ₁₁ D ₉ N	C ₁₁ H ₉ N[2]
Molecular Weight	164.25 g/mol (calculated)	155.20 g/mol [2]
Isotopic Purity	≥99.0 atom % D	N/A


Table 2: Physical Properties

Property	2-Phenylpyridine-d9	2-Phenylpyridine
Appearance	Colorless to red to green clear liquid	Colorless viscous liquid or colorless to pale yellow liquid
Physical State (at 20°C)	Liquid	Liquid
Density	Not reported	1.086 g/mL at 25°C
Boiling Point	Not reported	268-270 °C
Refractive Index	Not reported	n _{20/D} 1.623
Solubility	Not reported	Low solubility in water

Experimental Protocols

Synthesis of 2-Phenylpyridine-d9

The synthesis of **2-Phenylpyridine-d9** can be achieved through a coupling reaction between deuterated bromobenzene and deuterated pyridine. The general approach is outlined below, based on a modified literature procedure for the synthesis of its non-deuterated counterpart and information on the synthesis of the deuterated iridium complex.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8126211#2-phenylpyridine-d9-chemical-properties-and-structure\]](https://www.benchchem.com/product/b8126211#2-phenylpyridine-d9-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com